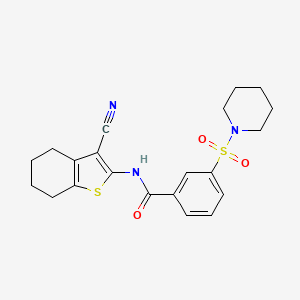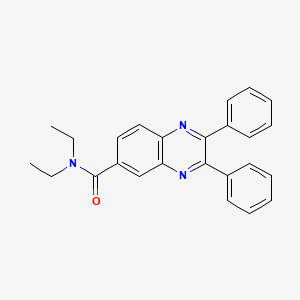![molecular formula C23H18Br2IN3O3 B11538798 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11538798.png)
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound with the following structural formula:
C26H18Br2N3O4
Brief Introduction: This compound combines bromine and iodine atoms with a phenyl ring, incorporating an imino group and an acetamido moiety. Its synthesis involves several steps, and it exhibits interesting properties due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound typically involves multiple steps. One possible route includes bromination of a suitable precursor followed by coupling with an appropriate iodinated benzene derivative.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic pathway, but they often involve refluxing in appropriate solvents with suitable catalysts.
Industrial Production:
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and metal catalysts are often employed.
Major Products: These reactions yield derivatives with altered functional groups or substitution patterns.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers use this compound as a model system for studying halogenated organic molecules and their reactivity.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Although not directly used in medicine, understanding its properties informs drug design.
Industry: Limited industrial applications, but it contributes to chemical knowledge.
Wirkmechanismus
Targets and Pathways: The compound’s mechanism of action remains an active area of research. It may interact with specific proteins or cellular pathways due to its halogenated aromatic structure.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of bromine and iodine atoms, along with the imino and acetamido groups, sets it apart.
Similar Compounds: While not identical, related compounds include other halogenated benzoates and imino-substituted phenyl derivatives.
Eigenschaften
Molekularformel |
C23H18Br2IN3O3 |
|---|---|
Molekulargewicht |
671.1 g/mol |
IUPAC-Name |
[2,4-dibromo-6-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H18Br2IN3O3/c1-14-6-2-5-9-20(14)27-13-21(30)29-28-12-15-10-16(24)11-18(25)22(15)32-23(31)17-7-3-4-8-19(17)26/h2-12,27H,13H2,1H3,(H,29,30)/b28-12+ |
InChI-Schlüssel |
PLGROCZJULPEQG-KVSWJAHQSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Kanonische SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11538717.png)

![2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)](/img/structure/B11538725.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11538731.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B11538743.png)

![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11538766.png)
![4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}-N-undecylbenzamide](/img/structure/B11538773.png)
![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
![1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11538780.png)
![1-[3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11538790.png)
![N,N'-Bis(dibenzo[B,D]furan-3-YL)isophthalamide](/img/structure/B11538793.png)
![butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate](/img/structure/B11538806.png)
